1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid

Description

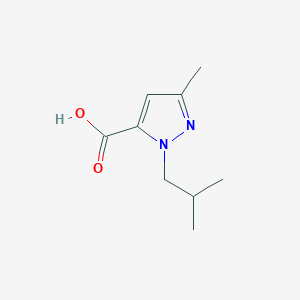

1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by an isobutyl group at position 1, a methyl group at position 3, and a carboxylic acid moiety at position 5 (Figure 1). Pyrazole derivatives are widely studied for their structural versatility, enabling applications in pharmaceuticals, agrochemicals, and materials science. The substitution pattern of this compound—particularly the branched isobutyl group—imparts distinct steric and electronic properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

5-methyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)5-11-8(9(12)13)4-7(3)10-11/h4,6H,5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYOPEQPQYGALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of pyrazole with isobutyl bromide under basic conditions to form 1-isobutylpyrazole. This intermediate is then methylated using methyl iodide in the presence of a base to yield 1-isobutyl-3-methylpyrazole. Finally, carboxylation of this intermediate using carbon dioxide under high pressure and temperature conditions results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding pyrazole derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Herbicide Development

This compound serves as a key building block in the synthesis of agrochemicals, particularly herbicides. Its effectiveness in controlling unwanted plant growth enhances crop yields and contributes to sustainable agricultural practices.

Case Study: Herbicidal Activity

In agricultural trials, derivatives of 1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid demonstrated significant herbicidal activity against various weed species. The mechanism involves the disruption of metabolic pathways essential for plant growth.

Material Science Applications

Advanced Materials Synthesis

The compound is utilized in the formulation of advanced materials, including polymers and coatings. Its unique chemical properties allow for the development of durable and functional products suitable for various industrial applications.

Case Study: Polymer Formation

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This improvement is vital for applications in packaging and construction materials.

Analytical Chemistry Applications

Detection and Quantification Methods

In analytical chemistry, this compound is employed in methods to detect and quantify other substances, aiding researchers in environmental monitoring and quality control processes.

Case Study: Environmental Monitoring

A study utilized this compound as a standard in chromatographic methods for detecting pesticide residues in soil samples. The compound's stability under various conditions made it an ideal candidate for such analyses.

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids. This inhibition can protect cells from oxidative stress and has implications in neurological research .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The placement of substituents significantly impacts molecular properties. For example, 5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 912451-06-0) differs from the target compound in substituent positions, altering dipole moments and hydrogen-bonding capabilities .

- Electron-Withdrawing Groups : Derivatives like 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibit enhanced acidity due to the CF3 group, contrasting with the electron-donating methyl group in the target compound .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogues suggest:

- Acidity : Carboxylic acid pKa values are influenced by adjacent substituents. For instance, nitro groups (e.g., 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, CAS 139756-00-6) lower pKa due to electron withdrawal, whereas alkyl groups (methyl/isobutyl) may slightly increase it .

- Solubility : Bulky substituents like isobutyl reduce aqueous solubility compared to smaller groups (e.g., methyl or methoxy) .

Implications for Target Compound :

- Position 3 methyl substitution could reduce steric clash in enzyme-binding pockets compared to bulkier groups .

Biological Activity

1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid (IBMPCA) is a member of the pyrazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound's unique structure, featuring an isobutyl group and a carboxylic acid moiety, contributes to its reactivity and biological significance.

Chemical Structure and Properties

The chemical structure of IBMPCA can be represented as follows:

- Molecular Weight : 168.19 g/mol

- Functional Groups : Carboxylic acid, pyrazole ring

The presence of the carboxylic acid group enhances its solubility in polar solvents, which is beneficial for biological assays.

Anticancer Properties

Recent studies have highlighted the anticancer potential of IBMPCA and related pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have shown significant inhibitory effects against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

In a study evaluating similar compounds, several derivatives demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating promising anticancer activity . The mechanism of action often involves the inhibition of critical cellular targets such as:

- Topoisomerase II

- EGFR

- VEGFR

These targets are crucial for cancer cell proliferation and survival .

Anti-inflammatory Effects

IBMPCA exhibits anti-inflammatory properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For example, one study reported IC50 values for COX inhibition that were comparable to standard NSAIDs like diclofenac .

Enzyme Inhibition

The compound's sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This reactivity is essential for modulating protein functions and could be leveraged in drug design aimed at specific enzymatic pathways .

Synthesis and Evaluation

A series of studies have focused on synthesizing IBMPCA derivatives and evaluating their biological activities. For example:

- A study synthesized various pyrazole derivatives and assessed their cytotoxicity against carcinoma cell lines using the MTT assay. The most active compound exhibited an IC50 of 5.35 μM against liver carcinoma cells .

| Compound Name | IC50 (μM) | Cancer Type |

|---|---|---|

| IBMPCA | 4.98 | HepG2 |

| Derivative A | 5.35 | Liver |

| Derivative B | 7.84 | MDA-MB-231 |

Molecular Modeling Studies

Molecular modeling studies have been performed to predict the binding affinities of IBMPCA derivatives to their biological targets. These studies help elucidate the structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.